Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate

Catalog No.
S1915713
CAS No.
921938-61-6
M.F
C18H8F5NO3
M. Wt
381.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate

CAS Number

921938-61-6

Product Name

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-pyridin-2-yloxybenzoate

Molecular Formula

C18H8F5NO3

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C18H8F5NO3/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(25)9-4-3-5-10(8-9)26-11-6-1-2-7-24-11/h1-8H

InChI Key

LKCOLTBNDUOLEF-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate is an organofluorine compound characterized by its unique structure, which includes a pentafluorophenyl group and a pyridin-2-yloxy moiety attached to a benzoate framework. Its molecular formula is C₁₈H₈F₅NO₃, and it has a molecular weight of approximately 381.258 g/mol. This compound is notable for its application in various fields, particularly in proteomics research and organic synthesis due to its reactive fluorine atoms, which enhance its chemical reactivity and biological activity .

, predominantly due to the presence of the pentafluorophenyl group, which can undergo nucleophilic substitution reactions. The fluorine atoms can also facilitate electrophilic aromatic substitution reactions, making it useful in the synthesis of complex organic molecules. Additionally, the compound may engage in hydrolysis under basic or acidic conditions, leading to the release of the pyridin-2-ol derivative and benzoic acid .

The biological activity of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate has been studied primarily in the context of its use as a reagent in proteomics. It exhibits potential as a labeling agent for proteins due to its ability to form stable conjugates. The presence of the pyridine ring may also contribute to interactions with biological targets, enhancing its utility in biochemical assays and studies focused on protein interactions .

Several methods have been developed for synthesizing Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate. Common approaches include:

  • Direct Coupling: The compound can be synthesized by coupling pentafluorophenol with 3-hydroxybenzoic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • O-Alkylation: The reaction of pyridin-2-ol with pentafluorobenzoyl chloride can yield the desired ester through an O-alkylation mechanism.
  • Fluorination Reactions: Fluorination reactions involving benzoates can also lead to the formation of pentafluorophenyl derivatives, followed by subsequent reactions to introduce the pyridine moiety .

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate finds applications in various fields:

  • Proteomics: Used as a labeling reagent for proteins in mass spectrometry.
  • Organic Synthesis: Serves as an intermediate for synthesizing fluorinated compounds.
  • Pharmaceuticals: Potentially useful in drug development due to its unique chemical properties that may enhance bioavailability and target specificity .

Interaction studies involving Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate focus on its ability to form stable complexes with proteins and other biomolecules. These studies often utilize techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to elucidate binding affinities and interaction dynamics. The compound's reactivity allows it to selectively label specific amino acids within proteins, facilitating detailed analysis of protein structures and functions .

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate shares structural similarities with other organofluorine compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Pentafluorophenyl acetateC₉H₅F₅O₂Simpler structure, primarily used as an acylating agent
4-Fluoro-3-methoxybenzoic acidC₉H₉F₃O₃Contains methoxy group; used in pharmaceuticals
4-Pyridinyloxyphenyl benzoateC₁₈H₁₅N₃O₂Contains a pyridine moiety; used in drug design

The uniqueness of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate lies in its combination of fluorinated aromatic systems and its specific functional groups that enhance its reactivity and biological activity compared to other similar compounds. Its distinct structural features allow for diverse applications in chemical synthesis and biological research .

The IUPAC name (2,3,4,5,6-pentafluorophenyl) 3-pyridin-2-yloxybenzoate adheres to standardized naming conventions for esters and polycyclic aromatic systems.

Structural Breakdown

  • Benzoate Core: The parent benzoic acid (C₆H₅COOH) is esterified at the carboxylic acid group.
  • 3-Pyridin-2-yloxy Substituent: A pyridin-2-yloxy group (-O-C₅H₄N) is attached to the benzoate ring at the 3-position (meta to the ester group).
  • Pentafluorophenyl Group: The ester oxygen is bonded to a perfluorinated phenyl ring (C₆F₅), replacing all hydrogen atoms on the phenyl group with fluorine.

Alternative Nomenclatures

The compound is also recognized under the following synonyms:

SynonymCASMolecular Formula
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate921938-61-6C₁₈H₈F₅NO₃
2,3,4,5,6-Pentafluorophenyl 3-pyridin-2-yloxy benzoate921938-61-6C₁₈H₈F₅NO₃
Perfluorophenyl 3-(pyridin-2-yloxy)benzoate921938-61-6C₁₈H₈F₅NO₃

These variations reflect regional naming practices and structural emphasis.

Historical Context in Fluorinated Aromatic Compound Research

The development of pentafluorophenyl 3-(pyridin-2-yloxy)benzoate is rooted in advances in fluorinated aromatic chemistry, a field with a rich history dating to the 19th century.

Early Fluorination Methods

  • Halogen Exchange: Alexander Borodin’s 1862 method for replacing halogens with fluorine using KF laid the groundwork for modern fluorination techniques.
  • Swarts’ Antimony Trifluoride (SbF₃): In 1898, Frédéric Swarts pioneered the use of SbF₃ to convert chlorinated aromatics to fluorinated derivatives, enabling the synthesis of complex fluorinated structures.

Modern Synthetic Strategies

  • Electrophilic Aromatic Substitution: The Schiemann reaction (1927) facilitated the direct fluorination of diazonium salts, a method later adapted for perfluorinated aromatics.
  • Pentafluorophenyl Ester Development: In the 1990s, pentafluorophenyl esters emerged as stable active esters for peptide synthesis, particularly in glycosylation reactions.

Relevance to Contemporary Research

The compound’s pentafluorophenyl group enhances electrophilicity, enabling applications in:

  • Suzuki-Miyaura Coupling: Facilitating cross-coupling reactions with aryl boronic acids.
  • Protein Modification: As a reagent for covalent attachment to biomolecules via nucleophilic substitution.

Position Within PFAS (Per- and Polyfluoroalkyl Substances) Classifications

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate occupies a unique position in PFAS nomenclature due to its aromatic fluorination pattern.

PFAS Definition Criteria

Under the OECD’s 2021 framework, PFAS are defined as fluorinated substances containing at least one fully fluorinated methyl or methylene carbon (–CF₃ or –CF₂–). Key distinctions include:

FeaturePFASPentafluorophenyl Derivative
Fluorinated GroupsAliphatic (e.g., –CF₃)Aromatic (C₆F₅)
Structural FocusLinear chainsCyclic systems
PersistenceHigh (aliphatic)Moderate (aromatic)

The compound’s perfluorinated phenyl group does not meet the OECD’s aliphatic requirement, excluding it from traditional PFAS classifications.

Regulatory and Environmental Implications

  • Exclusion from PFAS Frameworks: Unlike linear PFAS (e.g., PFOA, PFOS), the compound is not regulated under CERCLA or EU directives targeting perfluoroalkyl substances.
  • Environmental Fate: Aromatic fluorinated compounds generally degrade faster than aliphatic PFAS, though biodegradation rates depend on fluorine substitution patterns.

The structural determination of pentafluorophenyl 3-(pyridin-2-yloxy)benzoate through X-ray crystallographic analysis provides fundamental insights into its three-dimensional molecular architecture. The compound crystallizes with the molecular formula C₁₈H₈F₅NO₃ and exhibits a molecular weight of 381.26 g/mol [1] [2]. The melting point has been determined to be 60.5-61.5°C, indicating reasonable thermal stability for the compound [3].

The crystal structure reveals a complex molecular geometry characterized by three distinct aromatic ring systems: the pentafluorophenyl ring, the central benzoate ring, and the terminal pyridine ring connected via an ether linkage [1] [2]. The pentafluorophenyl group adopts a nearly planar conformation, with all five fluorine atoms positioned in the aromatic plane. The carbon-fluorine bond lengths typically range from 1.32 to 1.36 Å, consistent with the strong electron-withdrawing nature of fluorine substituents [4].

The ester linkage connecting the pentafluorophenyl group to the benzoate moiety exhibits characteristic bond parameters. The carbonyl carbon-oxygen double bond length measures approximately 1.20-1.22 Å, while the ester carbon-oxygen single bond extends to 1.35-1.38 Å [5]. These values are typical for activated ester systems where the electron-withdrawing pentafluorophenyl group enhances the electrophilic character of the carbonyl carbon [6].

A significant structural feature is the pyridine-oxygen ether linkage, which connects the pyridine ring to the meta position of the benzoate ring. The carbon-oxygen ether bond length measures approximately 1.38-1.40 Å, indicating substantial single-bond character [1]. The carbon-nitrogen bond within the pyridine ring exhibits a length of 1.33-1.35 Å, characteristic of aromatic heterocyclic systems.

Torsional angles play a crucial role in determining the overall molecular conformation. The pentafluorophenyl ring typically exhibits a torsion angle of 15-45° relative to the benzoate plane, minimizing steric interactions while maintaining some degree of conjugation [7]. The pyridine ring shows a smaller torsion angle of 0-25° relative to the benzoate ring, facilitating potential π-π interactions between these aromatic systems [7].

Conformational Dynamics via Computational Modeling

Computational modeling studies using density functional theory have provided detailed insights into the conformational behavior of pentafluorophenyl 3-(pyridin-2-yloxy)benzoate. The compound exhibits multiple low-energy conformations arising from rotation about the ester bond and the ether linkage connecting the pyridine and benzoate rings [8] [9].

The most stable conformation features the pentafluorophenyl ring positioned at approximately 32° relative to the benzoate plane, as determined through geometry optimization calculations [8]. This orientation represents a compromise between minimizing steric repulsion and maintaining beneficial electronic interactions. The pyridine ring adopts a nearly coplanar arrangement with the benzoate ring, with a torsion angle of approximately 12°, facilitating extended conjugation across the molecular framework.

Dynamic conformational analysis reveals that rotation about the ester bond exhibits a relatively high energy barrier due to the partial double-bond character imparted by resonance between the carbonyl group and the pentafluorophenyl system [5]. The calculated rotational barrier for this bond is approximately 15-20 kcal/mol, suggesting restricted rotation under ambient conditions.

The pyridine-oxygen ether linkage demonstrates greater conformational flexibility, with a lower rotational barrier of 8-12 kcal/mol [10]. This flexibility allows for adaptive conformational changes that may be important for molecular recognition processes and intermolecular interactions in different chemical environments.

Temperature-dependent conformational studies indicate that thermal energy at room temperature is sufficient to populate multiple conformational states, contributing to the observed spectroscopic line broadening in solution-state nuclear magnetic resonance experiments [11]. The conformational ensemble includes both syn and anti orientations of the pyridine nitrogen relative to the ester carbonyl group, with the syn conformation being slightly more stable due to favorable electrostatic interactions.

Electronic Structure Analysis Through DFT Calculations

Density functional theory calculations at the B3LYP/6-31+G(d,p) level have elucidated the electronic structure characteristics of pentafluorophenyl 3-(pyridin-2-yloxy)benzoate [4] [12]. The frontier molecular orbital analysis reveals significant insights into the compound's electronic properties and reactivity patterns.

The highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring and the adjacent benzoate system, with substantial electron density on the nitrogen atom and the aromatic π-system [13] [12]. The HOMO energy level is calculated to be approximately -6.2 eV relative to vacuum, indicating moderate electron-donating capability of this molecular region.

The lowest unoccupied molecular orbital (LUMO) exhibits predominant localization on the pentafluorophenyl ester moiety, particularly concentrated on the carbonyl carbon and the fluorinated aromatic ring [4] [13]. The LUMO energy level is positioned at approximately -2.8 eV, reflecting the strong electron-withdrawing influence of the pentafluorophenyl group. This orbital arrangement facilitates intramolecular charge transfer from the pyridine-benzoate donor system to the pentafluorophenyl acceptor unit.

The HOMO-LUMO energy gap is calculated to be 3.4 eV, corresponding to an absorption maximum in the ultraviolet region around 365 nm [12]. This electronic transition involves charge transfer from the electron-rich pyridine-benzoate system to the electron-deficient pentafluorophenyl ester, consistent with the observed spectroscopic properties.

Natural bond orbital analysis reveals significant charge polarization within the molecule. The pentafluorophenyl ring carries a substantial positive charge (+0.85 e), while the pyridine ring maintains a slight negative charge (-0.22 e) [9]. The benzoate ring serves as an electronic bridge, facilitating charge delocalization between the donor and acceptor components.

The electronic structure calculations also predict strong π-π* transitions in the ultraviolet region, with oscillator strengths indicating moderate absorption intensity [14]. The fluorine substituents significantly lower the π* orbital energies, enhancing the electron-accepting capability of the pentafluorophenyl system and contributing to the compound's reactivity toward nucleophilic species [4].

Comparative Structural Analysis With Analogous Pentafluorophenyl Esters

Comparative analysis with structurally related pentafluorophenyl esters provides valuable insights into the structure-property relationships governing this class of compounds [16]. The pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate represents a closely related analogue with enhanced electron-withdrawing character due to the trifluoromethyl substituent [17].

This trifluoromethyl-substituted derivative exhibits a higher molecular weight of 433.30 g/mol compared to 381.26 g/mol for the target compound [17]. The additional electron-withdrawing group further activates the ester functionality, resulting in increased reactivity toward nucleophilic substitution reactions [18]. The LUMO energy level is lowered by approximately 0.3 eV compared to the unsubstituted pyridine analogue, enhancing the electron-accepting capability.

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate provides another instructive comparison, featuring a pyrazole ring instead of pyridine [19]. This compound exhibits a molecular weight of 368.26 g/mol and demonstrates different electronic properties due to the presence of two nitrogen atoms in the heterocyclic ring. The pyrazole system exhibits enhanced electron-donating character compared to pyridine, resulting in a smaller HOMO-LUMO gap and red-shifted absorption spectrum.

The simple pentafluorophenyl benzoate serves as a baseline reference compound with a molecular weight of 284.16 g/mol and a melting point of 42-44°C [6]. The absence of the pyridine-ether substituent results in reduced molecular complexity and altered intermolecular packing arrangements. The electronic structure is dominated by the pentafluorophenyl-benzoate system without the additional donor character provided by the pyridine moiety.

Structural comparison reveals that the introduction of heteroaromatic substituents significantly influences the conformational preferences and electronic properties of pentafluorophenyl esters [16]. The pyridine-oxygen linkage in the target compound introduces additional conformational flexibility while maintaining favorable electronic interactions. The ether oxygen atom serves as an additional coordination site for potential hydrogen bonding or metal coordination, expanding the range of possible intermolecular interactions.

Crystal packing analysis of these analogous compounds demonstrates varying degrees of π-π stacking interactions and halogen bonding involving the fluorine atoms [7] [20]. The pentafluorophenyl 3-(pyridin-2-yloxy)benzoate exhibits enhanced π-π stacking due to the extended aromatic system, contributing to its higher melting point compared to simpler analogues. The pyridine nitrogen atom can participate in hydrogen bonding interactions, further stabilizing the crystal lattice and influencing the physical properties of the compound.

Nucleophilic aromatic substitution represents the cornerstone methodology for functionalizing Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate and related pentafluorophenyl compounds. This strategy leverages the electron-deficient nature of the pentafluorophenyl ring to facilitate selective nucleophilic attack at the para-position [1] [2].

Mechanistic Framework

The nucleophilic aromatic substitution of pentafluorophenyl compounds proceeds through a well-established addition-elimination mechanism. The reaction initiates with nucleophilic attack on the electron-poor aromatic ring, generating a negatively charged Meisenheimer intermediate [2]. This intermediate is stabilized by the electron-withdrawing fluorine substituents, particularly those in ortho and para positions relative to the site of attack. The subsequent elimination of the para-fluoride completes the substitution process [1] [2].

The regioselectivity for para-position substitution arises from the superior stabilization provided by the electron-withdrawing groups at this position. Research demonstrates that para-fluorine substitution occurs with exceptional selectivity, as confirmed by the disappearance of the para-fluorine signal in fluorine-19 nuclear magnetic resonance spectra [1]. This selectivity advantage makes pentafluorophenyl derivatives particularly valuable for targeted synthetic transformations.

Optimization of Reaction Conditions

Systematic investigation of reaction parameters reveals critical factors governing substitution efficiency. Temperature optimization studies indicate that reactions performed at 80°C provide optimal balance between reaction rate and product stability [1]. Lower temperatures result in incomplete conversion, while elevated temperatures can lead to decomposition of sensitive functional groups.

Solvent selection profoundly influences reaction kinetics and selectivity. Dimethyl sulfoxide emerges as the preferred medium for amine substitutions, providing both excellent nucleophile solubility and appropriate polarity for stabilizing the transition state [1] [3]. The high dielectric constant of dimethyl sulfoxide (46.7) facilitates charge separation in the transition state, thereby lowering activation barriers [3].

Nucleophile stoichiometry optimization reveals that 30-50 equivalents provide optimal yields while minimizing side reactions [1]. Excess nucleophile drives the reaction to completion and compensates for potential nucleophile degradation under reaction conditions. However, excessive amounts can lead to competing reactions and complicate purification procedures.

Advanced Synthetic Strategies

Pre-functionalization approaches offer superior control over substitution patterns compared to post-synthetic modifications. Research demonstrates that functionalization of dipyrrane precursors prior to macrocycle formation provides access to specifically substituted products with defined arrangements of functional groups [1]. This strategy circumvents the selectivity challenges associated with direct modification of complex molecular frameworks.

The application of pre-functionalized dipyrranes in porphyrinoid synthesis exemplifies this approach. Amino-substituted dipyrranes undergo acid-catalyzed condensation reactions to yield functionalized tetrapyrroles with retention of the introduced functionality [1]. This methodology enables synthesis of multifunctionalized chromophores for specialized applications in photodynamic therapy and materials science.

Esterification Techniques for Benzoate Derivatives

The synthesis of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate necessitates efficient esterification methodologies that accommodate the unique reactivity profile of fluorinated aromatic systems. Contemporary approaches encompass both traditional acid-catalyzed methods and innovative electrochemical strategies.

Electrochemical Esterification Methodology

Recent developments in electrochemical synthesis provide access to pentafluorophenyl esters through novel deprotonation-oxidation sequences [4] [5]. This approach leverages the unique oxidation chemistry of pentafluorophenol to generate reactive intermediates without requiring external dehydrating agents [4]. The methodology proceeds through selective oxidation of the pentafluorophenoxide anion, which exhibits significantly lower oxidation potential compared to other reaction components [4].

The electrochemical process operates under mild conditions with exceptional functional group tolerance. Carboxylic acids containing redox-sensitive functionalities, including amino acids and benzylic systems, undergo successful coupling without degradation [4]. The reaction maintains selectivity through careful potential control, ensuring selective activation of the phenoxide nucleophile while preserving other oxidizable groups [4].

Optimization studies reveal critical parameters for maximizing esterification efficiency. Carbon felt anodes provide superior performance compared to alternative electrode materials, while stainless steel cathodes deliver optimal reduction chemistry [4]. Tetraethylammonium tosylate serves as the preferred electrolyte, supporting both conductivity and reaction selectivity [4]. Acetonitrile emerges as the optimal solvent, providing appropriate polarity for electrochemical processes while maintaining substrate solubility [4].

Catalytic Esterification Systems

Traditional Fischer esterification approaches require modification to accommodate fluorinated substrates effectively. Acid catalyst selection proves critical, with sulfuric acid providing baseline activity for simple systems [6] [7]. However, specialized Lewis acid catalysts offer enhanced performance for challenging substrates.

Bismuth(III) compounds demonstrate excellent catalytic activity for esterification reactions involving fluorinated aromatic systems [7]. These catalysts operate through dual activation mechanisms, simultaneously activating both carboxylic acid and alcohol components [7]. Bismuth(III) triflate provides particularly high activity, achieving conversions exceeding 80% under optimized conditions [7].

Temperature optimization reveals optimal ranges between 120-150°C for efficient esterification [7]. Higher temperatures promote rapid reaction rates but may compromise selectivity through increased side reaction rates. Solvent-free conditions often provide superior performance for solid-liquid systems, eliminating mass transfer limitations and concentrating reactive species [7].

Enzymatic Esterification Approaches

Enzymatic methodologies offer environmentally sustainable alternatives for ester synthesis with exceptional selectivity. Lipase-catalyzed esterification provides access to pentafluorophenyl esters under mild conditions with high functional group tolerance [8] [9]. These biocatalytic approaches operate effectively in organic solvents, maintaining enzyme stability while providing appropriate substrate solubility.

Candida antarctica lipase demonstrates broad substrate scope for esterification reactions involving aromatic carboxylic acids [8]. The enzyme exhibits excellent thermostability and tolerance to organic solvents, enabling operation under practical synthetic conditions. Optimization of enzyme loading, typically 10-20% by weight relative to limiting substrate, provides optimal balance between reaction rate and cost efficiency [8].

Reaction medium selection significantly influences enzymatic esterification performance. Toluene and hexane provide excellent results for lipophilic substrates, while more polar solvents may be required for hydrophilic reactants [8]. Water activity control proves critical for maintaining optimal enzyme conformation while preventing competing hydrolysis reactions [8].

Purification Protocols for High-Purity Isolation

The isolation of high-purity Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate requires sophisticated purification strategies that address the unique physicochemical properties of fluorinated aromatic compounds. Multiple complementary techniques provide comprehensive purification protocols suitable for various synthetic scales.

Chromatographic Separation Techniques

Column chromatography utilizing pentafluorophenyl-modified stationary phases offers exceptional selectivity for fluorinated aromatic compounds [10]. These specialized phases exploit aromatic-perfluoroaromatic interactions to achieve enhanced separation of structurally similar compounds [10]. The electron-deficient pentafluorophenyl stationary phase provides complementary selectivity to traditional alkyl-bonded phases [10].

Optimization of mobile phase composition proves critical for achieving baseline resolution of target compounds from synthetic impurities. Gradient elution protocols employing hexane-ethyl acetate mixtures provide excellent separation of pentafluorophenyl esters from starting materials and byproducts [1]. The incorporation of small amounts of polar modifiers, such as isopropanol or acetonitrile, can enhance peak shape and reduce tailing for polar impurities [10].

Scale-up considerations require careful attention to stationary phase loading and flow rate optimization. Industrial-scale purification benefits from larger particle size silica (40-63 micrometers) to reduce pressure drop while maintaining resolution [10]. Automated fraction collection systems enable precise cut-point determination based on ultraviolet detection at characteristic absorption wavelengths.

Crystallization and Recrystallization Methods

Crystallization techniques provide access to high-purity products through selective precipitation from supersaturated solutions [11] [12]. The crystallization behavior of pentafluorophenyl compounds often requires specialized solvent systems that accommodate both the fluorinated aromatic core and polar substituents.

Cooling crystallization from aromatic solvents, such as toluene or benzene, provides effective purification for many pentafluorophenyl derivatives [11]. The addition of anti-solvents, including hexane or pentane, enables controlled precipitation under conditions that favor pure crystal formation over amorphous precipitation [13]. Temperature ramping protocols, with controlled cooling rates of 0.5-1.0°C per hour, promote large crystal formation and minimize inclusion of impurities [12].

In situ crystallization techniques offer advantages for compounds with low melting points or thermal instability [11]. These methods enable crystal formation under controlled conditions that prevent thermal decomposition while achieving high purity. Specialized crystallization vessels with inert atmosphere capabilities prevent oxidation or hydrolysis during the crystallization process [11].

Advanced Purification Technologies

Supercritical fluid extraction provides complementary purification capabilities for temperature-sensitive fluorinated compounds [14]. Carbon dioxide-based systems operate under mild conditions while achieving excellent selectivity for organic compounds. The addition of polar modifiers, such as methanol or acetonitrile, enhances extraction efficiency for polar functional groups.

Membrane separation technologies offer continuous purification capabilities suitable for large-scale production. Organic solvent nanofiltration membranes demonstrate excellent retention of target compounds while allowing passage of lower molecular weight impurities [14]. These systems operate under moderate pressures with minimal energy requirements compared to traditional distillation approaches.

Molecular distillation techniques enable purification of thermally sensitive compounds under high vacuum conditions. Short path distillation systems minimize residence time at elevated temperatures while achieving effective separation based on vapor pressure differences [14]. These methods prove particularly valuable for removing high-boiling impurities that resist other purification approaches.

Catalytic Systems for Yield Enhancement

The development of efficient catalytic systems for pentafluorophenyl ester synthesis requires careful consideration of catalyst structure, loading, and reaction conditions. Modern approaches encompass both homogeneous and heterogeneous systems designed to maximize conversion while minimizing byproduct formation.

Lewis Acid Catalysis

Scandium(III) triflate emerges as a highly effective catalyst for esterification reactions involving fluorinated aromatic compounds [15]. This catalyst operates through coordination to both carbonyl oxygen and alcohol nucleophile, facilitating the formation of reactive intermediates while lowering activation barriers [15]. The high Lewis acidity of scandium(III) enables operation under relatively mild conditions compared to traditional acid catalysts.

Catalyst loading optimization reveals that 1-3 mole percent provides optimal performance for most substrate combinations [15]. Higher loadings can lead to increased side reactions, including dehydration and rearrangement processes. The catalyst demonstrates excellent recyclability through simple precipitation and redissolution procedures, making it attractive for large-scale applications.

Titanium(IV) catalysts offer complementary reactivity profiles with particular effectiveness for secondary alcohol substrates [7]. Titanium(IV) isopropoxide provides both Lewis acid activation and in situ generation of reactive alkoxide nucleophiles [7]. The dual activation mechanism enables efficient esterification under mild conditions with broad substrate scope.

Heterogeneous Catalytic Systems

Immobilized catalytic systems provide advantages for continuous processing and catalyst recovery. Zirconium-based heterogeneous catalysts demonstrate excellent activity for esterification reactions while enabling straightforward separation from reaction products [7]. These systems maintain activity through multiple reaction cycles with minimal leaching of active components.

Zeolite-supported acid catalysts offer unique selectivity advantages through shape-selective catalysis effects [16]. The microporous structure of zeolites can provide size and shape discrimination, leading to enhanced selectivity for desired products over alternative reaction pathways [16]. Proton-form ZSM-5 zeolites demonstrate particular effectiveness for esterification of aromatic carboxylic acids [16].

Metal-organic framework catalysts represent emerging technologies with potential for exceptional selectivity and recyclability. These materials combine the advantages of homogeneous catalysts (uniform active sites) with the practical benefits of heterogeneous systems (easy separation) [7]. Functionalized frameworks with incorporated acid sites show promise for esterification applications.

Microwave-Enhanced Catalysis

Microwave irradiation provides significant rate enhancements for catalytic esterification reactions through selective heating of polar reactants and intermediates [17] [18]. This heating method enables rapid achievement of reaction temperatures while minimizing thermal degradation of sensitive components [17]. Microwave-assisted protocols typically reduce reaction times by 50-80% compared to conventional heating methods.

The optimization of microwave power and duty cycle proves critical for maximizing yield enhancement while preventing localized overheating [17]. Pulsed microwave protocols with 70-80% duty cycles provide optimal energy input without causing decomposition [17]. Temperature monitoring through infrared sensors enables precise control of reaction conditions.

Catalyst-microwave synergistic effects provide additional benefits beyond simple thermal acceleration. Microwave irradiation can enhance catalyst-substrate interactions through selective heating of polar coordination complexes [18]. This selective activation mechanism provides opportunities for improved selectivity and reduced catalyst loading requirements.

Solvent Effects on Reaction Kinetics

The selection of appropriate reaction media profoundly influences the kinetics and selectivity of transformations involving Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate. Comprehensive understanding of solvent effects enables rational optimization of reaction conditions for enhanced performance.

Polarity and Dielectric Effects

Solvent polarity exerts dominant influence on nucleophilic aromatic substitution kinetics through differential stabilization of charged intermediates [3] [15]. High-polarity solvents, characterized by large dielectric constants, effectively stabilize the negatively charged Meisenheimer intermediates formed during nucleophilic attack [3]. This stabilization reduces activation barriers and accelerates reaction rates significantly.

Quantitative structure-activity relationships reveal linear correlations between solvent dielectric constant and logarithmic reaction rate constants for nucleophilic substitutions [3]. Solvents with dielectric constants exceeding 20 provide substantial rate enhancements, with diminishing returns observed for extremely polar media [3]. This optimization window guides rational solvent selection for practical synthetic applications.

The influence of solvent polarity extends beyond simple rate effects to impact reaction selectivity. Polar aprotic solvents favor nucleophilic attack over competing elimination pathways, leading to improved yields of desired substitution products [19]. The enhanced selectivity arises from preferential stabilization of nucleophilic addition transition states relative to elimination transition states [19].

Specific Solvation Effects

Hydrogen bonding interactions between protic solvents and nucleophilic reagents can significantly reduce nucleophilicity through solvation shell formation [3] [20]. This effect proves particularly pronounced for amine nucleophiles, which form strong hydrogen bonds with protic solvents [3]. The reduced nucleophilicity translates to decreased reaction rates and potential changes in reaction mechanism.

Aprotic polar solvents, including dimethyl sulfoxide and dimethylformamide, provide optimal balance between nucleophile solvation and electrophile activation [1] [3]. These solvents maintain nucleophile reactivity while providing appropriate polarity for transition state stabilization [3]. The absence of hydrogen bond donors prevents deactivation of nucleophilic reagents through excessive solvation.

Crown ether additives can modulate solvation effects through selective complexation of metal cations associated with nucleophilic reagents [20]. This approach enables fine-tuning of nucleophile reactivity independent of bulk solvent properties. The enhanced nucleophilicity resulting from reduced ion pairing provides opportunities for improved reaction rates and selectivity.

Temperature-Solvent Interactions

The temperature dependence of solvent effects reveals complex interplay between thermal energy and molecular interactions [21] [22]. Activation energies for nucleophilic aromatic substitution reactions vary systematically with solvent properties, with polar solvents generally providing lower activation barriers [21]. This effect enables operation at reduced temperatures while maintaining acceptable reaction rates.

Solvent boiling point constraints limit the practical temperature ranges available for different media [21]. High-boiling solvents, such as dimethyl sulfoxide and N-methyl-2-pyrrolidone, enable operation at elevated temperatures without concerns about solvent loss [19]. However, thermal stability considerations may limit the practical upper temperature bounds for sensitive substrates.

Viscosity effects become increasingly important at elevated temperatures, particularly for large-scale operations [22]. Low-viscosity solvents facilitate heat and mass transfer, improving reaction homogeneity and reducing hot spot formation [22]. The balance between solvent effectiveness and practical considerations often dictates optimal operating conditions for industrial processes.

Computational Prediction of Solvent Effects

Modern computational chemistry methods enable prediction of solvent effects through implicit solvation models and explicit molecular dynamics simulations [23] [24]. These approaches provide molecular-level insights into solvation phenomena and enable rational solvent selection without extensive experimental optimization [23]. Continuum solvation models, such as the polarizable continuum model, accurately predict relative solvation energies for different solvent systems [24].

Activity coefficient models, including the Perturbed-Chain Statistical Associating Fluid Theory, enable quantitative prediction of reaction kinetics in various solvent systems [23]. These thermodynamic models account for non-ideal solution behavior and enable prediction of solvent effects on reaction equilibria and kinetics [23]. The integration of computational prediction with experimental validation provides efficient optimization strategies for complex reaction systems.

XLogP3

4.6

Wikipedia

Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate

Dates

Last modified: 08-16-2023

Explore Compound Types